Sodium trinitrobenzenesulphonate

Catalog No.
S3558575
CAS No.
5400-70-4
M.F
C6H2N3NaO9S
M. Wt
315.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trinitrobenzenesulphonate

CAS Number

5400-70-4

Product Name

Sodium trinitrobenzenesulphonate

IUPAC Name

sodium;2,4,6-trinitrobenzenesulfonate

Molecular Formula

C6H2N3NaO9S

Molecular Weight

315.15 g/mol

InChI

InChI=1S/C6H3N3O9S.Na/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15;/h1-2H,(H,16,17,18);/q;+1/p-1

InChI Key

NCGJACBPALRHNG-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

The exact mass of the compound Sodium trinitrobenzenesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protein-Protein Interaction Studies

STNB is a valuable tool for studying protein-protein interactions (). It can selectively modify the primary amines (amino groups) present in proteins, introducing a negatively charged trinitrobenzene group. This modification alters the protein's surface properties, potentially affecting its ability to interact with other proteins. By analyzing the changes in protein interactions after STNB modification, researchers can gain insights into the structure and function of protein complexes.

Enzyme Activity Assays

STNB can be used to assess the activity of enzymes that rely on primary amines for their function (). Similar to protein-protein interactions, STNB modification can affect the enzyme's ability to bind to its substrate (the molecule the enzyme acts on). By measuring the enzyme activity before and after STNB treatment, researchers can determine the role of primary amines in the enzyme's catalytic mechanism.

Surface Plasmon Resonance (SPR) Biosensing

STNB plays a role in SPR biosensing, a technique used to study interactions between biomolecules (). In SPR, one of the interacting molecules is immobilized on a sensor chip, and changes in the surface plasmon resonance are monitored as the other molecule binds. STNB can be used to immobilize proteins or other biomolecules onto the sensor chip through its affinity for amine groups. This technique allows researchers to study protein-protein, protein-peptide, and protein-DNA interactions in real-time.

Sodium trinitrobenzenesulphonate is an aromatic sulfonic acid derivative, specifically the sodium salt of 2,4,6-trinitrobenzenesulfonic acid. Its chemical formula is C6H2N3NaO9SC_6H_2N_3NaO_9S. This compound is characterized by its three nitro groups (-NO₂) attached to a benzene ring, which significantly influence its chemical behavior and reactivity. The presence of the sulfonate group (-SO₃Na) enhances its solubility in water, making it useful in various chemical applications.

Due to its multiple functional groups:

  • Oxidative Properties: It is known for its strong oxidative properties, particularly when mixed with reducing agents. This can lead to vigorous reactions, including potential detonation under specific conditions .
  • Reactivity with Amines: The compound reacts with amines to form sulfonamide derivatives. This reaction is often utilized in analytical chemistry for the spectrophotometric determination of amines .
  • Hydrolysis: In aqueous solutions, sodium trinitrobenzenesulphonate can undergo hydrolysis, leading to the formation of trinitrobenzenesulfonic acid and sodium hydroxide .

Sodium trinitrobenzenesulphonate has been studied for its biological effects, particularly in modeling inflammatory bowel disease. It can induce colitis in laboratory animals, providing a model to study post-infectious irritable bowel syndrome and other gastrointestinal disorders . Additionally, it has been investigated for potential immunological effects due to its ability to modify surface charges on sodium channels in muscle tissues .

The synthesis of sodium trinitrobenzenesulphonate typically involves the nitration of benzenesulfonic acid followed by neutralization with sodium hydroxide. The general steps are:

  • Nitration: Benzene is treated with a mixture of concentrated nitric and sulfuric acids to introduce nitro groups.
  • Sulfonation: The resulting nitrobenzene compound is then sulfonated using sulfuric acid.
  • Neutralization: Finally, the product is neutralized with sodium hydroxide to yield sodium trinitrobenzenesulphonate .

Sodium trinitrobenzenesulphonate has several applications:

  • Research: Primarily used as a reagent in biochemical assays and organic synthesis.
  • Pharmaceuticals: It serves as a tool for studying drug interactions and modifications.
  • Explosives: Due to its oxidative properties, it can be used in formulations requiring explosive materials .

Studies involving sodium trinitrobenzenesulphonate have focused on its interactions with various biological molecules. For instance, it has been shown to interact with amino acids and proteins, affecting their structure and function . Furthermore, research indicates that this compound can alter ion channel activity in muscle cells, impacting muscle contraction mechanisms .

Sodium trinitrobenzenesulphonate shares similarities with several other compounds due to its nitro and sulfonate functional groups. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
2,4,6-Trinitrophenol (Picric Acid)Contains three nitro groups on a phenolic ringKnown for explosive properties; used in munitions
Sodium AzideContains azide group (-N₃)Used as a gas-generating agent in airbags
2-Nitrophenylsulfonic AcidContains one nitro group and a sulfonic acid groupLess explosive; used primarily in organic synthesis
4-Nitrophenylsulfonic AcidSimilar structure but only one nitro groupUsed as an intermediate in dye production

Sodium trinitrobenzenesulphonate is unique due to its combination of three nitro groups and a sulfonate moiety, which imparts distinct oxidative properties not found in many similar compounds.

This comprehensive overview highlights the significance of sodium trinitrobenzenesulphonate in both chemical research and biological studies while emphasizing its unique characteristics compared to related compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 02-18-2024

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